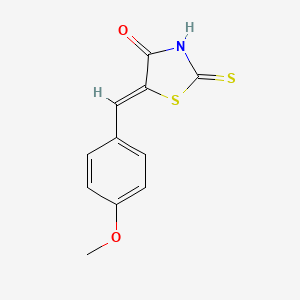

5-(p-Methoxybenzylidene)rhodanine

Descripción general

Descripción

5-(p-Methoxybenzylidene)rhodanine is an organic compound with the molecular formula C₁₁H₉NO₂S₂ and a molecular weight of 251.325 g/mol It is a derivative of rhodanine, a heterocyclic compound known for its diverse biological activities

Mecanismo De Acción

Target of Action

5-(p-Methoxybenzylidene)rhodanine is a synthetic compound that has been found to interact with several biological targets. One of its primary targets is the aldose reductase (AR) enzyme . AR is a key factor involved in the reduction of glucose to sorbitol, a process that is implicated in the complications of diabetes .

Mode of Action

The compound interacts with its targets, such as aldose reductase, through a process of competitive inhibition . This means that it competes with the substrate (in this case, glucose) for the active site of the enzyme. By binding to the active site, it prevents the substrate from interacting with the enzyme, thereby inhibiting the enzyme’s activity .

Biochemical Pathways

The inhibition of aldose reductase by this compound affects the polyol pathway . This pathway is responsible for the conversion of glucose to sorbitol. When aldose reductase is inhibited, the accumulation of sorbitol is reduced, which can help to manage diabetic complications .

Pharmacokinetics

The compound’s molecular weight of 251325 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The inhibition of aldose reductase by this compound can help to manage diabetic complications by reducing the accumulation of sorbitol . This can potentially alleviate symptoms associated with diabetic complications, such as neuropathy and retinopathy .

Análisis Bioquímico

Biochemical Properties

5-(p-Methoxybenzylidene)rhodanine has been found to exhibit antibacterial properties

Cellular Effects

Some studies suggest that rhodanine derivatives may have selective toxicity against cancer cells .

Molecular Mechanism

Rhodanine derivatives have been found to inhibit certain enzymes, suggesting that this compound may also interact with enzymes or other biomolecules at the molecular level .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5-(p-Methoxybenzylidene)rhodanine can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of rhodanine with p-methoxybenzaldehyde in the presence of a base such as piperidine or triethylamine (TEA). The reaction is typically carried out under microwave dielectric heating, which enhances the reaction rate and yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Knoevenagel condensation remains a practical approach for large-scale synthesis. The use of microwave-assisted synthesis and organic bases can be scaled up for industrial applications, ensuring efficient production of the compound.

Análisis De Reacciones Químicas

Types of Reactions

5-(p-Methoxybenzylidene)rhodanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Benzyl derivatives.

Substitution: Various substituted rhodanine derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Chemistry 5-(p-Methoxybenzylidene)rhodanine can be used as a reagent for detecting metals such as silver, gold, copper, mercury, palladium, and platinum.

- Biology It has been investigated for its potential as an α-amylase inhibitor and radical scavenger, showing good to moderate inhibitory activity. Rhodanine derivatives, including this compound, have been studied for their potential as antidiabetic agents and some exhibit peroxisome proliferator-activated receptor-γ (PPAR-γ) agonist activity.

- Medicine Explored for its anticancer, antibacterial, and anti-mycobacterial properties. Certain rhodanine derivatives are useful as aldose reductase inhibitors, which can help prevent and treat nerve disturbances, retinopathy, diabetic cataract, and renal disturbances associated with chronic diabetes complications .

- Industry It is utilized in the photometric determination of autoradiograms and as a reagent for various analytical purposes.

Case Studies

- Anticancer Activity: 5-benzylidene bis-rhodanine derivatives have been evaluated for their anticancer activities against HeLa cell lines by MTT assay, leukemic cell line K562, and breast cancer cell line MDAMB231, with molecular docking studies showing better binding scores .

- Antiviral Activity: A family of 5-arylalkylidene rhodanine derivatives presented antiviral activity against the chikungunya virus (LR2006_OPY1) in Vero cell culture by cytopathic effect CPE reduction assay .

- Alzheimer’s Disease: FMHRs derived from 5-arylidene-2-thioxo-1,3-thiazolidine-4-ones have been described for amyloid polypeptide fibril formation, regulation of Cathepsin D immuno-reactivity in the senile plaques, and inhibition of tau aggregation .

- Diabetes Treatment: Rhodanine derivatives have demonstrated potential in preventing or treating complications of chronic diabetes by inhibiting the functions of aldose reductase . For example, 3-carboxymethyl-5-benzylidenerhodanine, when orally administered to diabetic rats, showed that the motor nerve conduction velocity was almost the same as that of normal rats . This suggests that rhodanine derivatives can be used for treating nerve disturbance, a complication of diabetes .

- Polyolefin Stabilization: Rhodanine compounds have been found to improve the stability of polyolefin compositions against deterioration from exposure to sunlight or ultraviolet light . Polyolefins stabilized with rhodanine compounds have an extended life expectancy and can be used for outdoor applications requiring prolonged exposure to the elements . Examples of rhodanine compounds used as light stabilizers include 5-(p-chlorobenzylidene) rhodanine, 3-amino 5 (p chloro-2-nitrophenylazo) rhodanine, and 5-(p-hydroxybenzylidene)rhodanine .

Comparación Con Compuestos Similares

Similar Compounds

5-(4-Dimethylaminobenzylidene)rhodanine: Similar structure with a dimethylamino group instead of a methoxy group.

5-(4-Hydroxybenzylidene)rhodanine: Contains a hydroxy group at the para position.

Rhodanine-3-acetamide derivatives: Variants with acetamide groups, showing different biological activities.

Uniqueness

5-(p-Methoxybenzylidene)rhodanine is unique due to its methoxy substitution, which enhances its solubility and reactivity compared to other rhodanine derivatives. This substitution also influences its biological activity, making it a valuable compound for various applications.

Propiedades

IUPAC Name |

(5Z)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S2/c1-14-8-4-2-7(3-5-8)6-9-10(13)12-11(15)16-9/h2-6H,1H3,(H,12,13,15)/b9-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORGCJYCWFZQEFX-TWGQIWQCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501180428 | |

| Record name | (5Z)-5-[(4-Methoxyphenyl)methylene]-2-thioxo-4-thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501180428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81154-17-8, 5462-97-5 | |

| Record name | (5Z)-5-[(4-Methoxyphenyl)methylene]-2-thioxo-4-thiazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81154-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodanine, 5-(p-methoxybenzylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005462975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(p-Methoxybenzylidene)rhodanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5Z)-5-[(4-Methoxyphenyl)methylene]-2-thioxo-4-thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501180428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.